Pemirolast Potassium Hydrate
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Overview
Description
Pemirolast Potassium Hydrate is a slightly yellow powder that is soluble in water. It is a mast cell stabilizer used as an antiallergic agent. This compound is primarily used in the prevention of itching of the eyes caused by allergies such as hay fever and allergic conjunctivitis . It is also potentially useful for the prophylaxis of pulmonary hypersensitivity reactions to drugs such as paclitaxel .
Preparation Methods
The synthesis of Pemirolast Potassium Hydrate involves several steps. One common synthetic route starts with the preparation of 5-ethoxycarbonyl-1H-tetrazole, which is then reacted with 2-amino-3-methylpyridine and triethyl orthoformate to form Pemirolast. The final step involves the formation of the potassium salt . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products .
Chemical Reactions Analysis
Pemirolast Potassium Hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions used.
Reduction: Reduction reactions can convert Pemirolast into its reduced forms.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Pemirolast Potassium Hydrate has a wide range of scientific research applications:
Chemistry: It is used in the study of mast cell stabilization and the inhibition of chemical mediator release.
Mechanism of Action
Pemirolast Potassium Hydrate works by binding to the histamine H1 receptor, blocking the action of endogenous histamine. This leads to the temporary relief of symptoms caused by histamine, such as itching and vasodilation . It also inhibits the antigen-induced release of inflammatory mediators like histamine, leukotrienes, and prostaglandins from mast cells .
Comparison with Similar Compounds
Pemirolast Potassium Hydrate is unique among mast cell stabilizers due to its specific binding to the histamine H1 receptor and its ability to inhibit multiple inflammatory mediators. Similar compounds include:
Nedocromil Sodium: Another mast cell stabilizer used in the treatment of allergic conjunctivitis.
Cromolyn Sodium: Used for similar indications but with a different mechanism of action.
Levocabastine: Often combined with Pemirolast for enhanced therapeutic effects.
This compound stands out due to its broad range of applications and its effectiveness in stabilizing mast cells and preventing allergic reactions.
Properties
IUPAC Name |
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N6O.K.H2O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;;/h2-5H,1H3;;1H2/q-1;+1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWSQUAEGHGPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.O.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9KN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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